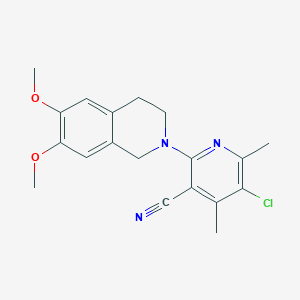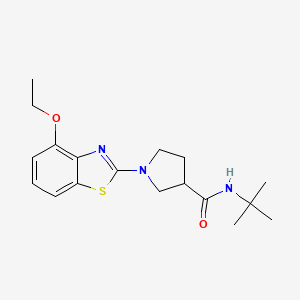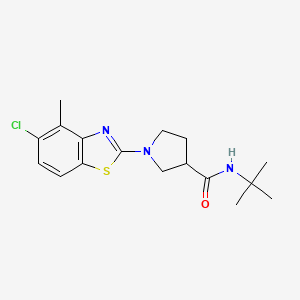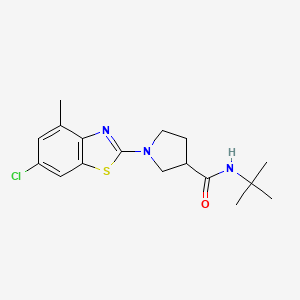![molecular formula C15H17NOS2 B6473501 N-(2-{[2,2'-bithiophene]-5-yl}ethyl)cyclobutanecarboxamide CAS No. 2640885-82-9](/img/structure/B6473501.png)
N-(2-{[2,2'-bithiophene]-5-yl}ethyl)cyclobutanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-{[2,2’-bithiophene]-5-yl}ethyl)cyclobutanecarboxamide is an organic compound that features a cyclobutanecarboxamide group attached to a bithiophene moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[2,2’-bithiophene]-5-yl}ethyl)cyclobutanecarboxamide typically involves the following steps:
Formation of the Bithiophene Moiety: The bithiophene unit can be synthesized through a Suzuki-Miyaura coupling reaction, which involves the reaction of a bromo-thiophene derivative with a boronic acid derivative in the presence of a palladium catalyst.
Attachment of the Cyclobutanecarboxamide Group: The cyclobutanecarboxamide group can be introduced through a [2+2] cycloaddition reaction, where a cyclobutene derivative reacts with an amide under specific conditions.
Industrial Production Methods
Industrial production of N-(2-{[2,2’-bithiophene]-5-yl}ethyl)cyclobutanecarboxamide may involve scaling up the aforementioned synthetic routes. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient large-scale production.
化学反応の分析
Types of Reactions
N-(2-{[2,2’-bithiophene]-5-yl}ethyl)cyclobutanecarboxamide can undergo various chemical reactions, including:
Oxidation: The bithiophene moiety can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to yield the corresponding amine.
Substitution: The bithiophene unit can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride
Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Halogenated or nitrated bithiophene derivatives
科学的研究の応用
N-(2-{[2,2’-bithiophene]-5-yl}ethyl)cyclobutanecarboxamide has several scientific research applications:
Organic Electronics: The compound’s conjugated structure makes it suitable for use in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).
Materials Science: It can be used as a building block for the synthesis of novel polymers with unique electronic properties.
Medicinal Chemistry: The compound’s structural features may be explored for the development of new pharmaceuticals with potential therapeutic applications.
作用機序
The mechanism of action of N-(2-{[2,2’-bithiophene]-5-yl}ethyl)cyclobutanecarboxamide involves its interaction with specific molecular targets and pathways. The bithiophene moiety can participate in π-π stacking interactions, which are crucial for its electronic properties. Additionally, the cyclobutanecarboxamide group may interact with biological targets through hydrogen bonding and hydrophobic interactions .
類似化合物との比較
Similar Compounds
2,2’-Bithiophene: A simpler analogue that lacks the cyclobutanecarboxamide group.
Thieno[3,2-b]thiophene: Another thiophene-based compound with different electronic properties.
Uniqueness
N-(2-{[2,2’-bithiophene]-5-yl}ethyl)cyclobutanecarboxamide is unique due to the presence of both the bithiophene and cyclobutanecarboxamide groups, which confer distinct electronic and structural properties. This combination makes it a versatile compound for various applications in organic electronics, materials science, and medicinal chemistry .
特性
IUPAC Name |
N-[2-(5-thiophen-2-ylthiophen-2-yl)ethyl]cyclobutanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NOS2/c17-15(11-3-1-4-11)16-9-8-12-6-7-14(19-12)13-5-2-10-18-13/h2,5-7,10-11H,1,3-4,8-9H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQNPGBHVBBMBTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)NCCC2=CC=C(S2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-methyl-4-{[1-(4-methyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]methoxy}pyridine](/img/structure/B6473423.png)

![N-(1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-3-yl)cyclopropanesulfonamide](/img/structure/B6473441.png)
![methyl N-(2-{[2,2'-bithiophene]-5-yl}ethyl)carbamate](/img/structure/B6473452.png)
![methyl[(oxan-2-yl)methyl][(2-phenyl-1,3-thiazol-4-yl)methyl]amine](/img/structure/B6473457.png)
![ethyl 2-{[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}-5-methyl-1,1-dioxo-2H-1lambda6,2,6-thiadiazine-4-carboxylate](/img/structure/B6473460.png)
![5-chloro-N-methyl-N-[1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl]pyrimidin-2-amine](/img/structure/B6473463.png)
![4-[4-(3,4-dichlorophenyl)piperazin-1-yl]-6-methylpyrimidine](/img/structure/B6473468.png)
![6-(4-{[4-(4-acetylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)-5-chloropyridine-3-carbonitrile](/img/structure/B6473469.png)
![2-[4-(3,4-dichlorophenyl)piperazin-1-yl]-4-methylpyrimidine](/img/structure/B6473470.png)
![3-{4-[2-(4-bromophenyl)ethyl]piperazin-1-yl}-6-methylpyridazine](/img/structure/B6473471.png)



